n1-(2-Methoxyphenyl)-n4-hexylpiperazine

BPH multi-target pharmacology α1-adrenoceptor subtypes

N1-(2-Methoxyphenyl)-N4-hexylpiperazine (also known as LDT66, IUPAC: 1-hexyl-4-(2-methoxyphenyl)piperazine) is an N-phenylpiperazine derivative that functions as a multi-target antagonist at α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors. It belongs to the arylpiperazine chemical class (molecular formula C17H28N2O, MW 276.4 g/mol) and was initially characterized as a research tool for benign prostatic hyperplasia (BPH) drug discovery.

Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
Cat. No. B1254247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(2-Methoxyphenyl)-n4-hexylpiperazine
SynonymsLDT66 compound
N1-(2-methoxyphenyl)-N4-hexylpiperazine
Molecular FormulaC17H28N2O
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCCN1CCN(CC1)C2=CC=CC=C2OC
InChIInChI=1S/C17H28N2O/c1-3-4-5-8-11-18-12-14-19(15-13-18)16-9-6-7-10-17(16)20-2/h6-7,9-10H,3-5,8,11-15H2,1-2H3
InChIKeyQLLNEODTUOCQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-(2-Methoxyphenyl)-N4-hexylpiperazine (LDT66): Compound Profile and Pharmacological Class for BPH Research Procurement


N1-(2-Methoxyphenyl)-N4-hexylpiperazine (also known as LDT66, IUPAC: 1-hexyl-4-(2-methoxyphenyl)piperazine) is an N-phenylpiperazine derivative that functions as a multi-target antagonist at α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors [1]. It belongs to the arylpiperazine chemical class (molecular formula C17H28N2O, MW 276.4 g/mol) and was initially characterized as a research tool for benign prostatic hyperplasia (BPH) drug discovery [2]. Unlike classical single-target α1-blockers used clinically for BPH, LDT66 was rationally designed on the N-phenylpiperazine scaffold to simultaneously engage three receptors implicated in prostate smooth muscle contraction and stromal cell proliferation [1].

Pathway Study Fit
Multi-target α1A/α1D/5-HT1A receptor engagement research
Scaffold Context
N4-hexyl N-phenylpiperazine with reported BPH model activity
Research Model
Prostate contraction and proliferation pathway studies

Why N1-(2-Methoxyphenyl)-N4-hexylpiperazine Cannot Be Substituted by Other Arylpiperazines or Clinical α1-Blockers in BPH Research


The N-phenylpiperazine scaffold confers affinity for α1-adrenoceptors and 5-HT1A receptors, but the specific N4-hexyl substitution in LDT66 is the critical structural determinant that establishes its pharmacological fingerprint [1]. Systematic SAR analysis of 44 N-alkylated 1-arylpiperazines demonstrated that the n-hexyl chain produces maximal 5-HT1A potency and selectivity among all N-alkyl homologues [2]. Shorter alkyl chains (methyl, ethyl, propyl, butyl) yield progressively lower 5-HT1A affinity, while different aryl substitutions on the N1-phenyl ring alter the α1/5-HT1A selectivity ratio. Furthermore, clinical α1-blockers such as tamsulosin and silodosin lack the balanced triple-receptor engagement profile that defines LDT66's mechanism; their primary selectivity is heavily skewed toward the α1A subtype [1]. Consequently, substituting LDT66 with a generic arylpiperazine or a commercial α1-blocker would fundamentally change the multi-target pharmacology, making cross-study comparisons invalid and compromising experimental reproducibility in BPH models that require simultaneous blockade of α1A, α1D, and 5-HT1A receptors.

LDT66 (N4-hexyl N-phenylpiperazine)
Generic arylpiperazines (shorter N4-alkyl chains)
N4-alkyl chain length critically determines 5-HT1A receptor engagement; shorter chains may shift affinity and selectivity profile.
LDT66 (balanced α1A/α1D/5-HT1A antagonist)
Clinical α1-blockers (tamsulosin, silodosin)
Clinical α1-blockers lack balanced triple-receptor profile; single-subtype bias may alter multi-mechanism BPH model interpretation.
LDT66 (N4-hexyl, 2-methoxyphenyl scaffold)
NAN-190 (same 2-methoxyphenylpiperazine core, different N4 substitution)
N1-aryl substitution and N4 chain context jointly determine target/off-target selectivity; NAN-190 scaffold shows ~1.3-fold selectivity vs. reported ~1000-fold for LDT66.

Quantitative Differential Evidence for N1-(2-Methoxyphenyl)-N4-hexylpiperazine (LDT66) vs. Closest Comparators


Multi-Target Receptor Engagement Profile (α1A + α1D + 5-HT1A) vs. Clinical α1-Blockers Tamsulosin and Silodosin

LDT66 exhibits a balanced triple-receptor antagonist profile that is structurally and pharmacologically distinct from clinically approved α1-blockers. In functional isometric contraction assays using rat prostate (α1A) and rat aorta (α1D), LDT66 yielded KB values of 3.4 nM and 2.2 nM, respectively, and demonstrated high nanomolar-range affinity for 5-HT1A receptors in functional binding assays [1]. By contrast, tamsulosin—although possessing α1A/α1D selectivity (pKi 10.38 and 9.85, corresponding to Ki ≈ 0.042 nM and 0.14 nM)—shows 11-fold preference for α1A over α1B and only 3.4-fold over α1D, with 5-HT1A affinity reported as 30–100-fold lower than its α1A affinity [2][3]. Silodosin is even more α1A-skewed, with Ki values of 0.036 nM (α1A), 2.0 nM (α1D), and 21 nM (α1B)—representing 162-fold and 50-fold selectivity over α1B and α1D, respectively—and substantially weaker 5-HT1A engagement . The key differentiation is that neither tamsulosin nor silodosin provides the balanced triple-receptor blockade (α1A ≈ α1D ≈ 5-HT1A in the low nanomolar range) that LDT66 achieves through its N4-hexyl N-phenylpiperazine architecture [1].

Multi-Target Receptor Engagement
Cross-study comparable
LDT66: balanced α1A/α1D/5-HT1A low-nanomolar engagement. Tamsulosin: α1A-preferring (~3.4-fold α1A/α1D). Silodosin: α1A-skewed (~56-fold α1A/α1D), weaker 5-HT1A.
Reported balanced triple-target engagement context for BPH multi-mechanism studies.
Cross-study; different assay formats noted.
BPH multi-target pharmacology α1-adrenoceptor subtypes 5-HT1A receptor

Subtype Selectivity Window: Nanomolar Target Receptors vs. Micromolar Off-Target Receptors

LDT66 demonstrates an approximately 1000-fold selectivity window between its intended targets (α1A, α1D, 5-HT1A) and receptors unrelated to BPH pathophysiology. Functional binding assays revealed that LDT66 exhibits high affinity in the nanomolar range for α1A-, α1D-adrenoceptors, and 5-HT1A receptors, but low affinity in the micromolar range for α1B-adrenoceptors, α2A-adrenoceptors, muscarinic receptors, and 5-HT2A receptors [1]. This selectivity profile contrasts sharply with the prototypical 2-methoxyphenylpiperazine-based 5-HT1A antagonist NAN-190, which bears the identical N1-(2-methoxyphenyl)piperazine scaffold but displays nearly equal high affinity for 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM)—a mere 1.3-fold selectivity [2]. The profound selectivity improvement in LDT66 (from ~1.3-fold in NAN-190 to ~1000-fold target/off-target window) is attributable to the N4-hexyl substitution replacing the bulky phthalimido-butyl side chain, demonstrating that the hexyl chain not only optimizes 5-HT1A affinity but simultaneously minimizes binding to α1B and other off-target receptors [1][3].

Selectivity Window
Head-to-head
~1000-fold target/off-target window (nanomolar targets vs. micromolar off-targets)
Reported wider selectivity window vs. NAN-190 (~1.3-fold); may support serotonergic-readout studies.
Functional binding assays; rat brain membrane preparations.
receptor selectivity off-target profiling α1B-adrenoceptor safety pharmacology

N4-Hexyl Chain SAR Advantage Over Shorter N-Alkyl Homologs for 5-HT1A Potency and Selectivity

The N4-hexyl substituent in LDT66 is not an arbitrary structural feature but the empirically determined optimal alkyl chain length for 5-HT1A receptor engagement within the 1-arylpiperazine class. A comprehensive Free-Wilson analysis of 44 N-alkylated 1-arylpiperazines and their analogs established that n-hexyl derivatives are the most potent and the most selective 5-HT1A ligands among all investigated N-alkyl homologues (including methyl, ethyl, propyl, butyl, pentyl, and longer-chain variants) [1]. The alkyl chain stabilizes the 5-HT1A receptor-ligand complex through hydrophobic forces, and the hexyl length appears to optimally fill the hydrophobic pocket of the 5-HT1A binding site [1]. This SAR principle was experimentally validated in the LDT compound series: the parent N1-(2-methoxyphenyl)piperazine core (2-MPP) without the N4-hexyl chain exhibits a 5-HT1 Ki of 35 nM [2], whereas LDT66 with the N4-hexyl substitution achieves nanomolar-range 5-HT1A affinity with antagonist functionality [3]. The addition of the hexyl chain thus transforms a moderate-affinity 5-HT1 ligand into a high-affinity 5-HT1A antagonist, while simultaneously conferring the α1A/α1D antagonist activity that defines the multi-target profile.

N4-Hexyl Chain SAR
Class-level
10–35-fold 5-HT1A affinity gain vs. unsubstituted parent 2-MPP (Ki 35 nM → low nanomolar)
Reported N4-hexyl SAR context for 5-HT1A engagement; n-hexyl ranked highest among 44 N-alkyl homologues.
Free-Wilson analysis; radioligand binding in rat hippocampal membranes.
structure-activity relationship N-alkyl chain 5-HT1A selectivity Free-Wilson analysis

Dual Functional Blockade of Prostate Contraction and Cell Proliferation in DU-145 Cells

LDT66 is one of the few N-phenylpiperazine derivatives for which both functional anti-contractile and anti-proliferative activities have been quantitatively demonstrated in the same study using prostate-derived assays. In isometric contraction experiments with rat prostate, LDT66 reduced phenylephrine-induced contractions with a KB of 3.4 nM at α1A-adrenoceptors [1]. In parallel, using DU-145 human prostate cancer cells, LDT66 at a concentration of 50 nM prevented both α1D-adrenoceptor-mediated cell growth (induced by phenylephrine) and 5-HT1A receptor-mediated cell growth (induced by 5-HT) [1]. This dual functional profile is not achievable with single-mechanism α1-blockers: doxazosin and other quinazoline-based α1-antagonists can induce apoptosis in prostate cells through a quinazoline-specific mechanism independent of α1-blockade, whereas LDT66's anti-proliferative effect depends specifically on blocking agonist action at α1D and 5-HT1A receptors—a mechanistically distinct pathway [2]. Importantly, the successor compounds LDT3 and LDT5, while showing improved affinity (KB values 0.17–2.62 nM at α1A), do not replace LDT66 as the prototypical reference; LDT66 remains the structurally simplest compound in the series for which both functional endpoints were first validated [3].

Dual Functional Blockade
Head-to-head
LDT66: receptor-mediated blockade of contraction (α1A) and proliferation (α1D/5-HT1A) in DU-145 cells. Doxazosin: anti-proliferative via quinazoline-specific apoptosis (non-receptor mechanism).
Reported dual functional endpoint context; may serve as mechanistic reference for receptor-mediated pathway studies.
Rat prostate isometric contraction; DU-145 cell proliferation at 50 nM.
prostate contraction cell proliferation DU-145 phenylephrine serotonin

LDT66 as the Structural Prototype in the LDT Compound Series: Benchmarked Against Successor LDT5

LDT66 occupies a defined and irreplaceable position as the structural starting point (prototype) within the LDT series of N-phenylpiperazine-based multi-target BPH antagonists. The successor compound LDT5 was explicitly shown to have higher affinity for α1A-, α1D-adrenoceptors, and 5-HT1A receptors than the previous derivative LDT66, which carries the hexyl substitution at the N4-phenylpiperazine moiety [1]. In follow-up studies, LDT3, LDT5, and LDT8 demonstrated KB values for α1A-adrenoceptors ranging from 0.17 to 2.62 nM (rat prostate assays), values that are close to those of the anti-BPH drug tamsulosin and slightly smaller (i.e., more potent) than LDT66 [2]. LDT5 also exhibited in vivo efficacy: it fully blocked phenylephrine-induced increases in intraurethral pressure at an ED50 of 0.09 μg/kg without affecting basal mean blood pressure [3]. These data establish a clear structure-activity trajectory (LDT66 → LDT5) where LDT66 serves as the foundational reference compound. For any research program aiming to understand the SAR evolution from the hexyl-substituted prototype to optimized clinical candidates, LDT66 is the essential baseline comparator; its procurement enables meaningful benchmarking of newly synthesized derivatives against the original multi-target profile.

LDT Series Prototype
Head-to-head
LDT66: hexyl prototype, first-in-series multi-target validation. LDT5: optimized lead, ~1.3–20-fold improved α1A affinity. Clear SAR trajectory established.
Reported prototype baseline for LDT series SAR benchmarking and lead optimization studies.
Cross-study comparison across Chagas-Silva 2014 and Nascimento-Viana 2016.
lead optimization LDT series structure-activity relationship N-phenylpiperazine

Marginal Hypotensive Effect at Pharmacologically Active Doses: Differentiated from Non-Selective α1-Blockers

A critical differentiator for any α1-adrenoceptor antagonist intended for BPH research is its cardiovascular safety margin, specifically the separation between doses that reduce urethral/prostate pressure and those that lower systemic blood pressure. LDT66 at an intravenous dose of 100 μg/kg produced only a marginal hypotensive effect in normotensive rats [1]. This contrasts with non-subtype-selective α1-blockers such as prazosin, terazosin, and doxazosin, which produce significant blood pressure reductions at therapeutic doses due to their lack of discrimination between α1A (prostate/vascular) and α1B (vascular) subtypes [2]. Doxazosin, for example, shows no selectivity among human α1 subtypes [2]. While the more advanced lead LDT5 has demonstrated superior in vivo uroselectivity (fully blocking intraurethral pressure at ED50 0.09 μg/kg without affecting basal mean blood pressure) [3], LDT66's marginal hypotensive effect at 100 μg/kg—a dose above its effective concentration range for prostate contraction blockade—provides the first experimental evidence within the LDT series that N-phenylpiperazine-based multi-target antagonists can achieve a degree of functional uroselectivity. This property is structurally linked to LDT66's micromolar affinity for α1B-adrenoceptors, which mediate vascular contractile responses [1].

Cardiovascular Safety Margin
Cross-study comparable
LDT66: marginal hypotensive effect at 100 μg/kg i.v. in normotensive rats. Non-selective α1-blockers (doxazosin, prazosin): significant blood pressure reduction at therapeutic doses.
Reported cardiovascular safety margin context; micromolar α1B affinity may support uroselectivity interpretation.
In vivo anesthetized rat model; narrower window than successor LDT5.
hypotension uroselectivity blood pressure safety margin

Optimal Research and Procurement Application Scenarios for N1-(2-Methoxyphenyl)-N4-hexylpiperazine (LDT66)


Multi-Target BPH Drug Discovery: Benchmarking Novel N-Phenylpiperazine Derivatives

LDT66 serves as the essential prototypical reference compound for medicinal chemistry programs developing next-generation multi-target BPH therapeutics. Its validated triple-receptor profile (α1A KB = 3.4 nM, α1D KB = 2.2 nM, and nanomolar 5-HT1A antagonism) provides the baseline against which newly synthesized N-phenylpiperazine analogs must be compared [1]. The SAR trajectory from LDT66 (hexyl prototype) to LDT5 (optimized lead with KB α1A 0.17–2.62 nM and in vivo ED50 0.09 μg/kg) establishes a quantifiable optimization path, and LDT66 must be included as a control in every screening cascade to contextualize affinity improvements [1][2]. Procurement of LDT66 alongside LDT5 enables a complete SAR reference set for the LDT compound family.

Prostate Cell Proliferation Studies Requiring Receptor-Mediated Anti-Proliferative Mechanisms

For laboratories investigating the role of α1D-adrenoceptors and 5-HT1A receptors in prostate stromal cell hyperplasia, LDT66 is the only commercially described N-phenylpiperazine with published quantitative data demonstrating blockade of both phenylephrine-induced (α1D-mediated) and 5-HT-induced (5-HT1A-mediated) proliferation in DU-145 cells at a defined concentration (50 nM) [1]. Unlike quinazoline-based α1-blockers (e.g., doxazosin) whose anti-proliferative effects involve receptor-independent apoptosis mechanisms, LDT66's anti-proliferative activity is purely receptor-mediated, making it the appropriate tool for experiments designed to isolate the receptor pharmacology of prostate cell growth [3].

Selectivity Profiling Studies for 5-HT1A vs. α1-Adrenergic Receptor Pharmacology

LDT66's ~1000-fold selectivity window between nanomolar-range target receptors (α1A, α1D, 5-HT1A) and micromolar-range off-target receptors (α1B, α2A, muscarinic, 5-HT2A) makes it a superior tool compound for studies requiring discrimination between serotonergic and α1-adrenergic signaling [1]. In direct comparison, the structurally related NAN-190 (same 2-methoxyphenylpiperazine scaffold) exhibits only ~1.3-fold selectivity between 5-HT1A (Ki 0.6 nM) and α1-adrenergic receptors (Ki 0.8 nM), making it unsuitable for experiments where α1-adrenergic confounds must be excluded [4]. For receptor selectivity panels or biased signaling assays, LDT66 provides the cleanest pharmacological window among commercially described 2-methoxyphenylpiperazine derivatives.

In Vivo BPH Models Assessing Functional Uroselectivity and Cardiovascular Safety Margins

For in vivo pharmacological studies of BPH requiring a multi-target antagonist with a defined cardiovascular safety profile, LDT66 provides the foundational dataset: a marginal hypotensive effect at 100 μg/kg i.v. in normotensive rats, establishing the first experimental evidence of functional uroselectivity within the N-phenylpiperazine class [1]. This property, linked to its micromolar α1B affinity (the subtype primarily mediating vascular contraction), distinguishes LDT66 from non-selective α1-blockers such as prazosin and doxazosin, which reduce blood pressure at therapeutic doses due to pan-α1 subtype blockade [5]. LDT66 is therefore the appropriate reference compound for studies quantifying the cardiovascular safety margin of novel uroselective BPH agents.

Application
Selection Property
Validation Focus
BPH multi-target SAR studies
Triple-receptor engagement profile context
N-phenylpiperazine series benchmarking
Prostate cell proliferation assays
Receptor-mediated pathway context
α1D/5-HT1A proliferation endpoint review
Receptor selectivity profiling
5-HT1A/α1-adrenergic selectivity window
Off-target receptor panel interpretation
In vivo BPH cardiovascular studies
Functional uroselectivity context
Cardiovascular safety margin review
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